molecular formula C20H43O3P B15159701 Methyl octadecyl methylphosphonate CAS No. 820260-96-6

Methyl octadecyl methylphosphonate

Cat. No.: B15159701
CAS No.: 820260-96-6
M. Wt: 362.5 g/mol
InChI Key: OISSAWQSLKFJOF-UHFFFAOYSA-N
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Description

Methyl octadecyl methylphosphonate is an organophosphorus compound with the chemical formula C20H43O3P. It is a type of phosphonate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.

Another method involves the Arbuzov reaction, where trimethylphosphite reacts with octadecyl iodide to form this compound. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl octadecyl methylphosphonate undergoes various chemical reactions, including:

    Hydrolysis: This reaction involves the cleavage of the phosphonate ester bond in the presence of water, resulting in the formation of methylphosphonic acid and octadecyl alcohol.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives, which are useful intermediates in organic synthesis.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

    Hydrolysis: Methylphosphonic acid and octadecyl alcohol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Methyl octadecyl methylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in antiviral and anticancer therapies.

    Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of methyl octadecyl methylphosphonate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes that require phosphorus-containing substrates, thereby affecting metabolic processes. The compound’s stability and ability to form strong bonds with metal ions make it useful in chelation therapy and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Methyl octadecyl methylphosphonate can be compared with other similar compounds, such as:

    Dimethyl methylphosphonate: A simpler phosphonate ester with two methyl groups instead of an octadecyl group. It is commonly used as a flame retardant and in the synthesis of nerve agents.

    Octadecyl phosphonic acid: Similar in structure but lacks the methyl group. It is used in surface modification and as a corrosion inhibitor.

    Methylphosphonic acid: The hydrolysis product of this compound, used in various chemical and biological applications.

The uniqueness of this compound lies in its long alkyl chain, which imparts hydrophobic properties and enhances its utility in applications requiring amphiphilic characteristics.

Properties

CAS No.

820260-96-6

Molecular Formula

C20H43O3P

Molecular Weight

362.5 g/mol

IUPAC Name

1-[methoxy(methyl)phosphoryl]oxyoctadecane

InChI

InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-24(3,21)22-2/h4-20H2,1-3H3

InChI Key

OISSAWQSLKFJOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(C)OC

Origin of Product

United States

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